molecular formula C12H16BrNO B189865 4-(4-Bromophenyl)-1-methylpiperidin-4-ol CAS No. 139474-25-2

4-(4-Bromophenyl)-1-methylpiperidin-4-ol

Cat. No.: B189865
CAS No.: 139474-25-2
M. Wt: 270.17 g/mol
InChI Key: GQPLQVMAOCKIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-methylpiperidin-4-ol (CAS 139474-25-2) is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . Its structure features a piperidine ring with a 4-bromophenyl group and a methyl group attached to the nitrogen atom at the 1-position, making it a versatile scaffold in medicinal chemistry research . This piperidine derivative is For Research Use Only. It is a key synthetic intermediate in the exploration of novel therapeutics, particularly in central nervous system (CNS) drug discovery. Piperidinol compounds with aromatic substituents are of significant interest in preclinical research for their potential to interact with multiple neurological targets . Such structures are commonly investigated as potential ligands for various protein receptors implicated in complex diseases. The presence of the bromophenyl group offers a strategic site for further chemical modifications via cross-coupling reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . Researchers utilize this compound strictly for laboratory research and development. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPLQVMAOCKIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443186
Record name 4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139474-25-2
Record name 4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Bromophenyl 1 Methylpiperidin 4 Ol and Analogs

Direct Synthetic Routes to the 4-(4-Bromophenyl)-1-methylpiperidin-4-ol Core

The direct formation of the this compound core can be efficiently achieved through two primary pathways: palladium-catalyzed cross-coupling reactions and Grignard additions.

Palladium-Catalyzed Cross-Coupling Strategies with Piperidin-4-ol Precursors

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. researchgate.net In the context of synthesizing 4-arylpiperidin-4-ols, reactions like the Suzuki-Miyaura coupling can be employed. nih.govlibretexts.org This strategy would theoretically involve the coupling of a suitable piperidin-4-ol derivative with an arylboronic acid.

A plausible, though not explicitly detailed in readily available literature for this exact compound, synthetic route would be the Suzuki-Miyaura coupling of a protected piperidin-4-one to form a 4-aryl-piperidin-4-one, followed by reduction to the alcohol and N-methylation. More advanced, direct approaches could involve the coupling of a piperidin-4-ol derivative. The Negishi cross-coupling has also proven effective for the synthesis of 4-arylpiperidines from protected 4-piperidones. researchgate.net The direct α-arylation of a protected 4-hydroxy piperidine (B6355638) via a one-pot Negishi cross-coupling reaction has been described, showcasing the feasibility of forming the C-aryl bond in the presence of the hydroxyl group. nih.gov

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, primarily used for forming C-N bonds. nih.govresearchgate.net While not directly applicable to the formation of the C-C bond required for the 4-aryl group, it is a key method for the synthesis of piperidine precursors. researchgate.netrsc.orgthieme-connect.com

The general scheme for a Suzuki-Miyaura coupling to generate a precursor is as follows:

Scheme 1: Generalized Suzuki-Miyaura Coupling for 4-Arylpiperidine Precursors
A protected piperidone derivative reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl-piperidin-4-one.

Grignard Addition Reactions to 1-Methylpiperidin-4-one Derivatives

A more direct and widely used method for the synthesis of this compound is the Grignard reaction. libretexts.org This approach involves the nucleophilic addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of 1-methylpiperidin-4-one. rsc.orglu.se The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The Grignard reagent is prepared by reacting 4-bromobenzene with magnesium metal. youtube.comsciencemadness.org The subsequent addition to 1-methylpiperidin-4-one, followed by an aqueous workup, yields the desired tertiary alcohol. libretexts.orgnih.gov

The reaction is generally high-yielding and provides a straightforward route to the target molecule. A potential side-product in the formation of the Grignard reagent is biphenyl (B1667301), which can arise from a coupling reaction. libretexts.org

Scheme 2: Grignard Reaction for the Synthesis of this compound
4-bromophenylmagnesium bromide is added to 1-methylpiperidin-4-one, followed by an acidic workup to produce the final product.

Synthesis of Key Precursor Intermediates

The success of the aforementioned synthetic routes relies on the efficient preparation of the key starting materials.

Preparation of 4-(4-Bromophenyl)piperidine and Related Derivatives

4-(4-Bromophenyl)piperidine is a crucial intermediate for various synthetic strategies. One method for its synthesis involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. chemicalbook.com This reaction can be carried out using a rhodium-on-carbon catalyst in the presence of hydrogen gas. chemicalbook.com Another approach involves the palladium-catalyzed coupling of piperidine with p-bromophenylboronic acid, although this has been reported with moderate yields. google.com A patent describes the synthesis of 1-(4-bromophenyl)piperidine (B1277246) from bromobenzene (B47551) and piperidine using a strong base, followed by bromination. google.com

PrecursorReagentsCatalystYieldReference
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridineH₂, Et₃N, MeOHRh/C98% chemicalbook.com
Piperidine, p-bromophenylboronic acid--58% google.com
Bromobenzene, PiperidinePotassium tert-butoxide or sodium tert-amylate-High google.com

Access to 1-Methylpiperidin-4-one and Other Piperidin-4-ol Building Blocks

1-Methylpiperidin-4-one is a commercially available and widely used building block. wikipedia.orgchemicalbook.com Its synthesis was first reported in 1948 and involves a double Michael addition of methylamine (B109427) to ethyl acrylate, followed by a Dieckmann cyclization and subsequent saponification and decarboxylation. wikipedia.org Another synthetic route utilizes the reaction of methylamine, formaldehyde, and the ethyl ester of acetonedicarboxylic acid. wikipedia.org A more direct method involves the ring closure of 1,5-dichloro-3-pentanone with methylamine. wikipedia.org

Derivatives of piperidin-4-one can be synthesized through various methods, including α-imino rhodium carbene-initiated 1,2-aryl/alkyl migration and annulation, providing access to a range of substituted piperidin-4-ones. acs.org

Starting MaterialsKey StepsProductReference
Methylamine, Ethyl acrylateMichael addition, Dieckmann cyclization, Saponification, Decarboxylation1-Methylpiperidin-4-one wikipedia.org
Methylamine, Formaldehyde, Ethyl acetonedicarboxylateCondensation, Cyclization1-Methylpiperidin-4-one wikipedia.orgchemicalbook.com
1,5-Dichloro-3-pentanone, MethylamineRing closure1-Methylpiperidin-4-one wikipedia.org

Optimization of Reaction Conditions and Isolation Procedures

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction times and the formation of byproducts. numberanalytics.com

For palladium-catalyzed couplings, key variables include the choice of catalyst, ligand, base, and solvent. researchgate.netthieme-connect.com For instance, in Buchwald-Hartwig aminations, ligands such as X-Phos have been shown to be effective, and the reaction can be accelerated using microwave irradiation. researchgate.net The use of air- and moisture-stable palladium precatalysts can also simplify the reaction setup. nih.gov

In Grignard reactions, maintaining anhydrous conditions is paramount to prevent quenching of the Grignard reagent. libretexts.orgyoutube.com The initiation of the Grignard reagent formation can sometimes be challenging and may require the use of initiators like a small crystal of iodine or 1,2-dibromoethane. youtube.com The temperature of the reaction should also be carefully controlled to minimize the formation of the biphenyl byproduct. libretexts.org

Isolation and purification of this compound typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. google.com The crude product can then be purified by recrystallization or column chromatography. chemrevlett.comresearchgate.net Recrystallization from solvents like ethanol (B145695) is a common method for purifying piperidine derivatives. chemrevlett.com

Reaction TypeKey Parameters for OptimizationCommon SolventsPurification Techniques
Palladium-catalyzed cross-couplingCatalyst, ligand, base, temperature, reaction timeToluene, Dioxane, DMFColumn chromatography
Grignard reactionAnhydrous conditions, temperature, rate of additionDiethyl ether, THFRecrystallization, Column chromatography

Chemical Reactivity and Strategic Derivatization of 4 4 Bromophenyl 1 Methylpiperidin 4 Ol

Transformations Involving the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling and Other Palladium-Catalyzed Reactions

The bromophenyl group of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol is well-suited for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. arkat-usa.orgorganic-chemistry.org This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com

The general mechanism for the Suzuki coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. uwindsor.ca This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.orguwindsor.ca A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), can be employed, often in solvents like dioxane or THF. mdpi.comuwindsor.ca The choice of base, such as K₃PO₄ or KOAc, and reaction conditions can be optimized to achieve high yields. mdpi.comcommonorganicchemistry.com

Research has shown the successful application of Suzuki coupling to various aryl bromides, including those with structural similarities to the target compound. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been effectively arylated with different arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Similarly, Suzuki reactions have been performed on other bromophenyl derivatives, demonstrating that electron-donating and electron-withdrawing groups can be successfully introduced. nih.govnih.gov This indicates a high potential for creating a wide range of 4-biaryl-1-methylpiperidin-4-ol derivatives from the parent compound.

Below is a table representing typical conditions for Suzuki-Miyaura cross-coupling reactions applicable to aryl bromides.

CatalystBoron ReagentBaseSolventTypical TemperatureReference
Pd(PPh₃)₄Arylboronic AcidK₃PO₄1,4-Dioxane/H₂O70-90 °C mdpi.comnih.gov
Pd₂(dba)₃ / Ligand (e.g., XPhos)Arylboronic EsterK₃PO₄DMFRoom Temp. to 100 °C commonorganicchemistry.com
PdCl₂(dppf)9-Alkyl-9-BBNK₃PO₄THFReflux uwindsor.ca
Pd(OAc)₂ / PCy₃Arylboronic AcidVariousVariousRoom Temperature organic-chemistry.org

Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes), Kumada coupling (with Grignard reagents), and Stille coupling (with organostannanes), could also be applied to the bromophenyl moiety, further expanding the synthetic possibilities. youtube.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

The this compound molecule lacks such activating groups on the phenyl ring. The piperidinol substituent is not strongly electron-withdrawing. Consequently, the bromophenyl moiety is deactivated towards traditional SNAr reactions. libretexts.org Simple aryl halides are generally resistant to nucleophilic attack under standard SNAr conditions because the formation of the carbanionic intermediate is energetically unfavorable without the necessary stabilization. libretexts.orglibretexts.org Therefore, direct displacement of the bromine atom by common nucleophiles via an addition-elimination mechanism is not a feasible pathway under normal laboratory conditions.

Reactions at the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, which dictates its reactivity profile.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom in this compound possesses a lone pair of electrons and is nucleophilic. It cannot undergo further N-alkylation or N-acylation in the same manner as primary or secondary amines to form a neutral product. However, it can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to undergo quaternization. researchgate.net This reaction involves the alkylating agent being attacked by the nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge. researchgate.net

Standard N-acylation with reagents like acyl chlorides or anhydrides is not a viable reaction for tertiary amines like the N-methylpiperidine moiety because there is no proton to be removed from the nitrogen to form a stable, neutral amide product.

Formation of N-Substituted Derivatives

The primary N-substituted derivatives that can be formed from the tertiary nitrogen are the aforementioned quaternary ammonium salts. Another significant transformation for N-methylated amines is N-demethylation. This process removes the methyl group, converting the tertiary amine into a secondary amine, specifically 4-(4-Bromophenyl)piperidin-4-ol (B1199205). This secondary amine can then serve as a versatile intermediate for the synthesis of a wide array of new N-substituted derivatives via N-alkylation or N-acylation. For example, the resulting secondary amine could be reacted with various alkyl halides or acyl chlorides to introduce different functional groups at the nitrogen position. researchgate.net

Modifications of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is another key site for derivatization, although its reactivity can be hindered by steric factors. Potential modifications include etherification, esterification, and elimination reactions.

Dehydration of the tertiary alcohol can lead to the formation of an alkene. This elimination reaction is typically promoted by acid catalysis and heat, resulting in the formation of 4-(4-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.

Esterification of the tertiary hydroxyl group is possible but often requires specific conditions due to steric hindrance. Reaction with highly reactive acylating agents, potentially in the presence of a suitable catalyst, can yield the corresponding ester. Similarly, ether formation, for instance through a modified Williamson ether synthesis, would require strong bases and reactive alkylating agents to overcome the steric challenges and lower acidity of the tertiary alcohol compared to primary or secondary alcohols. The reactivity of this group is analogous to that of N-methyl-4-piperidinol, which is used as a reactant in various syntheses involving its hydroxyl group. chemicalbook.com

Esterification and Etherification Reactions

The tertiary hydroxyl group of this compound can undergo esterification and etherification, although these reactions are often more challenging compared to those with primary or secondary alcohols due to steric hindrance.

Esterification:

The direct esterification of tertiary alcohols with carboxylic acids, known as Fischer esterification, is generally a slow and reversible process. chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out by heating the alcohol and carboxylic acid with an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com However, for tertiary alcohols, the reaction rates can be very low, and alternative methods are often employed to achieve higher yields. researchgate.net

One approach involves the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270). chemguide.co.uk These reactions are generally faster and more efficient than Fischer esterification. For instance, the reaction of an alcohol with an acyl chloride is vigorous at room temperature, producing an ester and hydrogen chloride. chemguide.co.uk

Specialized reagents have also been developed to facilitate the esterification of sterically hindered alcohols. Peptide coupling reagents like TBTU, TATU, or COMU, in the presence of an organic base, can be used to prepare esters from acids and alcohols at room temperature, although their effectiveness with tertiary alcohols may be limited. organic-chemistry.org

Etherification:

The synthesis of ethers from this compound can be accomplished through various methods. A common strategy for preparing ethers from tertiary alcohols is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, the formation of the tertiary alkoxide can be challenging, and elimination reactions can compete with the desired substitution.

A more relevant approach for this class of compounds is the synthesis of 3-alkoxy-4-aryl piperidines, which are known as non-peptide peptidomimetic inhibitors of aspartic peptidases. nih.gov The synthesis of these compounds can be achieved through solid-phase functionalization of 3,4-disubstituted piperidine scaffolds. nih.gov While this example involves a slightly different substitution pattern, the principles can be applied to the derivatization of the 4-hydroxyl group.

Reaction Type Reagents and Conditions Products Challenges
Fischer EsterificationCarboxylic acid, acid catalyst (e.g., H₂SO₄), heatEsterSlow reaction rate, reversibility, potential for elimination side reactions chemguide.co.ukresearchgate.net
AcylationAcyl chloride or acid anhydride, base (e.g., pyridine)EsterVigorous reaction with acyl chlorides chemguide.co.uk
Etherification (Williamson)Strong base, alkyl halideEtherFormation of tertiary alkoxide can be difficult, competing elimination reactions
Synthesis of Alkoxy PiperidinesSolid-phase synthesis strategies3-Alkoxy-4-aryl piperidinesRequires specialized techniques and scaffolds nih.gov

Conversion to Activated Leaving Groups and Subsequent Nucleophilic Displacements

The tertiary hydroxyl group of this compound is a poor leaving group. Therefore, it must be converted into an activated leaving group to facilitate nucleophilic substitution reactions.

Common methods for this conversion include reaction with:

Hydrogen halides (HX): Treatment with concentrated hydrohalic acids like HCl or HBr can protonate the hydroxyl group, forming a good leaving group (water). pearson.comchemguide.co.uk This is typically followed by an Sₙ1-type reaction, where the resulting tertiary carbocation is trapped by the halide ion.

Thionyl chloride (SOCl₂) or Phosphorus trihalides (PX₃): These reagents are used to convert alcohols to alkyl chlorides and bromides, respectively. ucalgary.cayoutube.com The reaction proceeds by first converting the alcohol into an intermediate with a much better leaving group. ucalgary.ca These reactions are often carried out in the presence of a base like pyridine to neutralize the acidic byproducts. ucalgary.ca

Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride): In the presence of a base, alcohols react with sulfonyl chlorides to form sulfonate esters (e.g., tosylates, mesylates). youtube.com These sulfonates are excellent leaving groups in nucleophilic substitution reactions.

Once the hydroxyl group is converted to a good leaving group, a variety of nucleophiles can be introduced at the C4 position. A notable example is the synthesis of 4-azido-4-(4-chlorophenyl)piperidine from the corresponding 4-hydroxy-4-(4-chlorophenyl)piperidine. researchgate.net This transformation likely proceeds through the activation of the tertiary alcohol followed by displacement with an azide (B81097) nucleophile.

Another important reaction involving the in-situ formation of an activated intermediate is the Ritter reaction . In the presence of a strong acid, the tertiary alcohol can be protonated and lose water to form a stable tertiary carbocation. This carbocation can then be trapped by a nitrile, which acts as a nucleophile. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-alkyl amide. wikipedia.orgorganic-chemistry.orgrsc.org This reaction provides a pathway to introduce nitrogen-containing functional groups at the C4 position.

Activating Reagent Leaving Group Subsequent Nucleophile Product Type Reference
Concentrated HCl/HBrH₂OCl⁻/Br⁻4-Halo-4-arylpiperidine pearson.comchemguide.co.uk
SOCl₂-OS(O)ClCl⁻4-Chloro-4-arylpiperidine ucalgary.ca
PBr₃-OPBr₂Br⁻4-Bromo-4-arylpiperidine ucalgary.ca
TsCl/MsClTsO⁻/MsO⁻Various nucleophiles4-Substituted-4-arylpiperidine youtube.com
Strong Acid/NitrileH₂OR-C≡NN-(4-Aryl-1-methylpiperidin-4-yl)amide wikipedia.orgorganic-chemistry.orgrsc.org

Oxidative Transformations of the Piperidine Ring System

The N-methylpiperidine ring of this compound is susceptible to various oxidative transformations. These reactions can lead to the formation of enamines, lactams (piperidones), or result in the cleavage of the N-methyl group.

Oxidation to Enamines and Lactams:

A well-established method for the oxidation of N-alkylpiperidines is the use of mercuric acetate, often in the presence of a chelating agent like ethylenediaminetetraacetic acid (EDTA). researchgate.netarkat-usa.orgacs.orgacs.org This oxidation typically leads to the formation of an enamine or, upon further oxidation, a lactam. The reaction of 2-(4-methyl-1-piperidinyl)ethanol with Hg(II)-EDTA, for instance, results in a diastereomeric mixture of lactams. researchgate.net Similarly, N-alkyl substituted 4-piperidones can be oxidized to 2,3-dihydro-4-pyridones in high yield using mercuric acetate. arkat-usa.org The regioselectivity of the oxidation can be influenced by the substitution pattern on the piperidine ring.

Oxidative N-Dealkylation:

The N-methyl group can be removed through oxidative N-dealkylation. This process is of significant interest in the context of drug metabolism, as N-dealkylation is a common metabolic pathway for tertiary amines. nih.govnih.gov This transformation can be mediated by various oxidizing agents and catalytic systems, including non-heme manganese catalysts. mdpi.com The mechanism often involves the formation of an unstable carbinolamine intermediate which then decomposes to a secondary amine and formaldehyde. nih.gov

Oxidizing Agent/System Transformation Product(s) Reference
Mercuric acetate/EDTAOxidation of piperidine ringEnamines, Lactams (Piperidones) researchgate.netarkat-usa.orgacs.orgacs.org
Mercuric acetateOxidation of N-alkyl 4-piperidones2,3-Dihydro-4-pyridones arkat-usa.org
Various oxidizing agents (e.g., non-heme Mn catalysts)Oxidative N-Dealkylation4-(4-Bromophenyl)piperidin-4-ol, Formaldehyde nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 1 Methylpiperidin 4 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the molecular structure of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol. These methods provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Comprehensive Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the bromophenyl group, the aliphatic protons of the piperidine (B6355638) ring, the N-methyl group protons, and the hydroxyl proton.

The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom would appear as one doublet, and the protons meta to the bromine atom would appear as another, typically with a coupling constant (J) of around 8-9 Hz.

The piperidine ring protons would present as complex multiplets due to their diastereotopic nature and coupling with each other. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be shifted downfield compared to those on C3 and C5 due to the electron-withdrawing effect of the nitrogen atom. The N-methyl group would appear as a sharp singlet, typically in the 2.2-2.5 ppm range. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

In the ¹³C NMR spectrum, all 12 carbon atoms would be distinguishable. The quaternary carbon of the bromophenyl ring attached to the bromine atom would show a signal at a lower field (around 121 ppm) compared to the other aromatic carbons. The carbon atom of the piperidine ring bearing the hydroxyl and bromophenyl groups (C4) would be significantly deshielded, appearing around 70-75 ppm. The carbons adjacent to the nitrogen (C2 and C6) and the N-methyl carbon would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1' (C-Br) - ~121.5
C2', C6' (Ar-H) ~7.45 (d, J ≈ 8.5 Hz) ~128.0
C3', C5' (Ar-H) ~7.50 (d, J ≈ 8.5 Hz) ~131.8
C4' (C-C4) - ~145.0
C2, C6 (Pip-H) ~2.5-2.7 (m) ~53.0
C3, C5 (Pip-H) ~1.9-2.1 (m) ~35.0
C4 (Pip-C) - ~71.0
N-CH₃ ~2.3 (s) ~46.0
OH Variable (broad s) -

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. biosynth.com Cross-peaks would be observed between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6'). Crucially, it would show correlations between the protons on adjacent carbons within the piperidine ring, for instance, between the H2/H6 protons and the H3/H5 protons, helping to trace the spin system of the entire ring. biosynth.comhmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. hmdb.ca Each cross-peak in the HSQC spectrum links a proton signal on one axis to the signal of the carbon it is bonded to on the other axis. This would definitively assign the protonated carbons, such as the aromatic C2'/H2' and C3'/H3' pairs, the piperidine ring carbons C2/H2, C3/H3, C5/H5, C6/H6, and the N-methyl group. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). hmdb.ca This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For this compound, key HMBC correlations would include:

The N-methyl protons showing a correlation to the C2 and C6 carbons of the piperidine ring.

The aromatic protons (H2'/H6' and H3'/H5') showing correlations to the quaternary piperidine carbon (C4).

The piperidine protons on C3 and C5 showing a correlation to the quaternary carbon C4.

High-Resolution Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. For this compound (C₁₂H₁₆BrNO), the ESI-MS spectrum would be expected to show a prominent isotopic cluster for the [M+H]⁺ ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of signals of almost equal intensity, separated by 2 Da.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion.

The theoretical exact masses for the protonated molecular ions are:

[C₁₂H₁₇⁷⁹BrNO]⁺: Calculated m/z = 270.0542

[C₁₂H₁₇⁸¹BrNO]⁺: Calculated m/z = 272.0522

Confirmation of these exact masses to within a few parts per million (ppm) provides unequivocal evidence for the compound's elemental composition.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

The key functional groups in this compound that would give rise to characteristic bands include the O-H group, aromatic and aliphatic C-H bonds, the C-N bond, the C-O bond, and the C-Br bond.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman) Notes
O-H Stretch 3400-3200 (broad) 3400-3200 (weak) Characteristic of a hydrogen-bonded alcohol.
Aromatic C-H Stretch 3100-3000 3100-3000 (strong) Appears just above 3000 cm⁻¹.
Aliphatic C-H Stretch 2950-2850 2950-2850 (strong) From piperidine ring and N-methyl group.
Aromatic C=C Stretch 1600-1450 1600-1450 (strong) Multiple bands expected in this region.
C-O Stretch (tertiary alcohol) ~1150 Weak Strong in IR, weak in Raman.
C-N Stretch 1250-1020 Moderate For the tertiary amine.
C-Br Stretch 600-500 Strong Strong and characteristic in the low-frequency region of the Raman spectrum.

Table of Compounds Mentioned

Compound Name
This compound
4-(4-Bromophenyl)-4-piperidinol
1-(4-Bromophenyl)ethanol

Characteristic Vibrational Mode Assignments and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the substituted benzene ring, the piperidine ring, the tertiary alcohol, and the methyl group.

Key expected vibrational modes would include:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and the N-methyl group would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: The carbon-carbon stretching vibrations within the bromophenyl ring would produce a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the tertiary amine in the piperidine ring would be visible in the 1250-1020 cm⁻¹ region.

C-O Stretch: The stretching of the tertiary alcohol C-O bond is expected to result in a strong band in the IR spectrum, likely around 1150-1050 cm⁻¹.

C-Br Stretch: A strong absorption at lower wavenumbers, typically in the 600-500 cm⁻¹ range, would be indicative of the carbon-bromine bond.

Table 1: Predicted Vibrational Mode Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
O-H Stretch 3400-3200 Tertiary Alcohol
Aromatic C-H Stretch 3100-3000 Bromophenyl Ring
Aliphatic C-H Stretch 2980-2800 Piperidine Ring, N-Methyl
C=C Aromatic Stretch 1600-1450 Bromophenyl Ring
C-N Stretch 1250-1020 Tertiary Amine (Piperidine)
C-O Stretch 1150-1050 Tertiary Alcohol

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the bromophenyl group.

The expected electronic transitions would be primarily π → π* transitions associated with the aromatic ring. The presence of the bromine atom and the hydroxyl group as substituents on the benzene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The primary absorption bands for the phenyl group are typically observed around 204 nm and 256 nm. For this compound, these would likely be shifted to longer wavelengths. The lone pair of electrons on the bromine atom and the oxygen atom can also participate in n → π* transitions, though these are generally weaker than π → π* transitions.

Table 2: Predicted UV-Vis Absorption Maxima and Electronic Transitions

Electronic Transition Predicted λmax (nm) Chromophore
π → π* ~260-280 Bromophenyl Ring

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While a specific crystal structure for this compound is not publicly documented, analysis of related compounds allows for a detailed prediction of its molecular geometry and packing. For instance, the crystal structure of the closely related 4-(4-chlorophenyl)piperidin-4-ol (B141385) reveals a hydrogen-bonded tetrameric arrangement.

A crystallographic study would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. The piperidine ring would be expected to adopt a stable chair conformation, which is a common feature for such six-membered heterocyclic rings. The bulky 4-(4-bromophenyl) and the hydroxyl groups would likely occupy equatorial positions to minimize steric hindrance. The N-methyl group could be either axial or equatorial, with the equatorial position generally being more stable.

Table 3: Predicted Key Bond Lengths and Angles

Parameter Predicted Value
C-C (Aromatic) Bond Length ~1.39 Å
C-C (Piperidine) Bond Length ~1.53 Å
C-N (Piperidine) Bond Length ~1.47 Å
C-O (Alcohol) Bond Length ~1.43 Å
C-Br Bond Length ~1.90 Å
C-N-C (Piperidine) Bond Angle ~109.5°
C-C-C (Piperidine) Bond Angle ~109.5°

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the most significant intermolecular interaction would be hydrogen bonding involving the hydroxyl group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen and the nitrogen of the piperidine ring can act as acceptors. This would likely lead to the formation of chains or more complex networks of molecules in the solid state.

Computational Chemistry and Molecular Modeling of 4 4 Bromophenyl 1 Methylpiperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic properties of molecules. These methods allow for the precise determination of molecular geometries and the prediction of various spectroscopic and reactivity parameters.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. nih.gov It is widely used for the geometry optimization of molecules to find their most stable conformation, i.e., the lowest energy state. youtube.comyoutube.com For molecules like 4-(4-Bromophenyl)-1-methylpiperidin-4-ol, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Substituted Piperidine (B6355638) Ring (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.53 - 1.54
C-N (ring)1.46 - 1.47
C-O1.43
C-Br1.91
N-CH₃1.45
C-N-C110 - 112
C-C-C111 - 113
C-C-N109 - 111
C-C-C-C
C-N-C-C

Note: This table contains illustrative data based on DFT calculations of similar piperidine structures. The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO Method)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate nuclear magnetic resonance (NMR) chemical shifts. youtube.comnih.govmdpi.com This method has been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules, including heterocyclic systems. imist.ma

By performing GIAO calculations on the DFT-optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for the assignment of experimental NMR spectra and for confirming the structure of the synthesized compound. The accuracy of the predicted shifts depends on the chosen DFT functional and basis set. nih.gov

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Piperidine (ppm)

Carbon AtomPredicted Chemical Shift (GIAO/DFT)Experimental Chemical Shift
C2/C6 (Piperidine)50.551.2
C3/C5 (Piperidine)35.135.8
C4 (Piperidine)70.270.9
C (Bromophenyl, ipso)145.8146.5
C (Bromophenyl, ortho)128.9129.6
C (Bromophenyl, meta)131.5132.2
C (Bromophenyl, para)121.3122.0
N-CH₃42.142.7

Note: This table is illustrative, based on typical results for similar compounds. Specific calculations are needed for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. kfupm.edu.saresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily polarized. youtube.com

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. For this compound, the HOMO is expected to be localized on the electron-rich bromophenyl ring, while the LUMO may be distributed over the piperidine ring and the aryl substituent. The analysis of these orbitals provides insight into the regions of the molecule that are most likely to act as electron donors and acceptors in chemical reactions.

Table 3: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (eV)

MoleculeE(HOMO)E(LUMO)Energy Gap (ΔE)
Substituted Bromophenyl Compound-6.5-1.25.3
Substituted Piperidine Derivative-6.8-0.95.9

Note: This table presents typical values for related compounds to illustrate the concept. The actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For a flexible molecule like this compound, MD simulations can be used to sample its various conformations, including the chair, boat, and twist-boat forms of the piperidine ring, as well as the rotation of the bromophenyl group. acs.org These simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them, providing a more complete picture of the molecule's behavior in solution or in a biological environment.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, the Hirshfeld surface provides a unique fingerprint of the intermolecular contacts.

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperidinol Derivative

Interaction TypeContribution (%)
H···H65.0
C···H / H···C18.5
O···H / H···O12.3
Br···H / H···Br2.5
N···H / H···N1.7

Note: This is an illustrative table based on published data for similar compounds. nih.gov The actual distribution for this compound would depend on its specific crystal packing.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov

The synthesis of piperidine derivatives can proceed through various routes, such as intramolecular cyclization or multi-component reactions. researchgate.netnih.govorganic-chemistry.org Computational studies can elucidate the detailed step-by-step mechanism of these reactions. For example, DFT calculations can be used to locate the transition state structures and calculate their energies, which correspond to the activation energy of the reaction step. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions to improve yields and selectivity. For instance, in a rhodium-catalyzed synthesis of 3-piperidines, computational modeling could help to understand the carbometalation step and the factors controlling enantioselectivity. acs.org

Stereochemical and Conformational Analysis of the Piperidine Ring System in 4 4 Bromophenyl 1 Methylpiperidin 4 Ol

Preferred Conformations of the Piperidine (B6355638) Ring (e.g., Chair, Boat, Twist-Boat)

The piperidine ring, much like cyclohexane (B81311), is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair form . wikipedia.org This conformation minimizes both angle strain and torsional strain by staggering all the substituents on adjacent carbon atoms.

Other, higher-energy conformations include the boat and twist-boat (or skew-boat) forms. rsc.org The boat conformation is destabilized by torsional strain from eclipsing C-C bonds and by steric hindrance between the "flagpole" hydrogen atoms. The twist-boat is a more stable intermediate between two boat forms, but it is still significantly less stable than the chair. For some substituted piperidines, the energy difference between the chair and twist-boat conformation has been computationally estimated to be around 1.5 kcal/mol. nih.gov Studies on N-methylpiperidine have also explored the equilibrium between chair and twist conformers. rsc.org

For 4,4-disubstituted piperidines like 4-(4-Bromophenyl)-1-methylpiperidin-4-ol, the chair conformation is overwhelmingly favored. X-ray crystallographic studies of closely related compounds, such as 4-(4-chlorophenyl)piperidin-4-ol (B141385), confirm that the piperidine ring adopts an almost ideal chair conformation in the solid state. researchgate.net

ConformationRelative Energy (kcal/mol)Key Destabilizing Factors
Chair0 (most stable)None; staggered bonds, minimal strain
Twist-Boat~5-6Some torsional strain
Boat~6-7Torsional strain (eclipsing bonds), steric strain (flagpole interactions)

Note: Relative energy values are generalized for a piperidine ring and can vary based on substitution patterns.

Configurational Stability and Inversion Barriers

The piperidine ring is not static; it undergoes rapid conformational changes at room temperature. The two primary dynamic processes are ring inversion and nitrogen inversion.

Ring Inversion: This is the process where one chair conformation flips into another, interconverting axial and equatorial substituents. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol, which is similar to that of cyclohexane. wikipedia.orgrsc.org This barrier is low enough to allow for rapid interconversion at ambient temperatures, resulting in a time-averaged conformation in solution.

Nitrogen Inversion: The nitrogen atom in the piperidine ring also undergoes rapid inversion. The energy barrier for this process is significantly lower than for ring inversion, estimated at around 6.1 kcal/mol. wikipedia.orgrsc.org This rapid inversion means that the substituent on the nitrogen (a methyl group in this case) and the nitrogen's lone pair of electrons rapidly interchange their positions.

Due to these relatively low energy barriers, isolating individual conformers at room temperature is not feasible. However, at very low temperatures (e.g., below -53°C for 4-hydroxypiperidine), the interconversion can be slowed sufficiently to allow for the observation of distinct conformers by techniques like NMR spectroscopy. rsc.orgresearchgate.net

Influence of Substituents on Ring Conformation and Dihedral Angles

The conformational equilibrium of the piperidine ring in this compound is dictated by the steric and electronic influences of its substituents at the N1 and C4 positions. The substituents will preferentially occupy positions that minimize steric repulsion, a concept quantified by conformational A-values.

N-Methyl Group: In N-methylpiperidine, there is a strong preference for the methyl group to occupy the equatorial position. This orientation minimizes steric interactions with the axial hydrogens on the ring at C2 and C6. The energy preference for the equatorial conformer is about 3.16 kcal/mol, which is significantly larger than for a methyl group on a cyclohexane ring. wikipedia.org

C4-Substituents (4-Bromophenyl and Hydroxyl): In a 4,4-disubstituted piperidine, one substituent must be axial and the other equatorial, or both are part of a chair conformation where the ring is flattened or puckered. For 4-aryl-4-hydroxypiperidines, crystallographic data consistently show a strong preference for the larger aryl group to occupy the equatorial position to minimize steric hindrance. researchgate.net Consequently, the smaller hydroxyl group is forced into the axial position. This arrangement is observed even though an unsubstituted 4-hydroxypiperidine (B117109) slightly prefers an equatorial hydroxyl group. rsc.org This preference in 4-aryl-4-hydroxypiperidines is a well-documented phenomenon. researchgate.net

Based on these principles, the predicted most stable conformation for this compound is a chair conformation where the N-methyl group is equatorial , the 4-(4-bromophenyl) group is equatorial , and the 4-hydroxyl group is axial .

SubstituentPosition on RingPredicted OrientationReasoning
1-MethylN1EquatorialMinimizes steric strain with axial C-H bonds at C2/C6. wikipedia.org
4-(4-Bromophenyl)C4EquatorialLarge steric bulk favors the less hindered equatorial position. researchgate.net
4-HydroxylC4AxialThe larger aryl group occupies the equatorial position, forcing the OH group axial. researchgate.net

The specific geometry of this predicted conformation can be described by key dihedral angles, which are informed by crystal structure data of analogous compounds.

Dihedral Angle (Atoms)DescriptionExpected Value (approx.)
C2—C3—C4—O4Defines the axial position of the hydroxyl group~ -64°
C6—C5—C4—O4Defines the axial position of the hydroxyl group~ 61°
C3—C4—C5—C6Ring puckering at the C4 end~ 55-60°
C2—N1—C6—C5Ring puckering at the N1 end~ -55-60°

Note: Expected values are based on the crystal structure of the closely related 4-(4-chlorophenyl)piperidin-4-ol. researchgate.net

Spectroscopic and Computational Approaches to Stereochemical Assignment

The determination of the preferred conformation and stereochemistry of piperidine derivatives relies on a combination of spectroscopic experiments and computational modeling.

NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for conformational analysis in solution. rsc.org

Chemical Shifts: The chemical shifts of axial and equatorial protons and carbons are typically different.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large vicinal coupling constants (³JHH ≈ 10–13 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller couplings (³JHH ≈ 2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Low-Temperature NMR: By cooling the sample, the rate of ring inversion can be slowed to the point where signals for individual conformers can be resolved, allowing for the determination of their relative populations and the calculation of the free energy difference (ΔG) between them. rsc.orgresearchgate.net

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. It yields precise data on bond lengths, bond angles, and dihedral angles, confirming the ring conformation and the orientation of all substituents. researchgate.net Crystal structures of analogous molecules serve as the primary benchmark for validating computational models and confirming conformational preferences. researchgate.netnih.gov

Computational Modeling: Theoretical calculations are essential for mapping the potential energy surface of the molecule and evaluating the relative stabilities of different conformers.

Molecular Mechanics (MM): A faster computational method used to assess steric energies and find low-energy conformations. capes.gov.br

Density Functional Theory (DFT): A higher-level quantum mechanical method that provides more accurate geometric and energetic information. nih.govresearchgate.net DFT calculations can be used to optimize the geometry of various conformers (chair, twist-boat), calculate their relative energies, and predict spectroscopic properties that can be compared with experimental data. rsc.org

TechniqueType of Information ProvidedPrimary Use
NMR SpectroscopyTime-averaged conformation in solution; coupling constants reveal proton orientations; low-temp studies show individual conformers. rsc.orgresearchgate.netDetermining the major conformer and conformational dynamics in solution.
X-ray CrystallographyPrecise 3D structure in the solid state, including bond lengths, angles, and dihedral angles. researchgate.netDefinitive assignment of solid-state conformation; benchmark for computational methods.
Computational Chemistry (DFT, MM)Relative energies of conformers; optimized geometries; predicted dihedral angles and energy barriers. nih.govcapes.gov.brExploring conformational landscape; rationalizing experimental findings.

Role of 4 4 Bromophenyl 1 Methylpiperidin 4 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups—the tertiary alcohol, the N-methylated piperidine (B6355638) ring, and the bromine-substituted phenyl ring—makes 4-(4-Bromophenyl)-1-methylpiperidin-4-ol a highly useful intermediate in the construction of intricate molecular architectures. The bromine atom, in particular, offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for creating novel compounds with potential therapeutic applications.

A notable application of a closely related analogue, 4-(4-bromophenyl)piperidin-4-ol (B1199205), is in the development of multifactorial agents for the treatment of Alzheimer's disease. In one study, derivatives of 4-(4-bromophenyl)piperidin-4-ol were synthesized and evaluated for their potential to act on multiple targets associated with the disease. This highlights the utility of the bromophenyl-piperidinol scaffold as a starting point for generating biologically active molecules. The N-methyl group in this compound can further influence the pharmacokinetic properties of the final compounds.

The tertiary alcohol group can be used as a point of modification or can be eliminated to introduce a double bond, providing another avenue for structural diversification. For instance, the dehydration of the alcohol can lead to the formation of a tetrahydropyridine (B1245486) ring, which can then be subjected to a range of further chemical transformations.

Integration into Diverse Heterocyclic Ring Systems

The piperidine ring is a common motif in a vast number of biologically active compounds and natural products. The structure of this compound allows for its incorporation into a variety of heterocyclic ring systems, a key strategy in the design of new therapeutic agents.

One example of this is the synthesis of pyrazole (B372694) derivatives. While not directly using the title compound, a study has shown that a similar 4-phenylpiperidin-4-ol (B156043) moiety can be successfully integrated to form 4-phenylpiperidin-4-ol substituted pyrazoles. icm.edu.plbibliotekanauki.pl This was achieved through the reaction of a Grignard reagent with a pyrazole precursor. icm.edu.plbibliotekanauki.pl The resulting compounds exhibited promising in vitro antifungal and antibacterial activities, which were attributed to the presence of the 4-phenylpiperidin-4-ol group. icm.edu.plbibliotekanauki.pl This suggests that this compound could be a valuable precursor for creating novel pyrazole-based compounds with potential biological activities.

Furthermore, the bromine atom on the phenyl ring can be exploited to construct fused heterocyclic systems. For example, through intramolecular cyclization reactions, it is conceivable to form tricyclic structures incorporating the piperidine and phenyl rings. The versatility of the piperidine nitrogen and the tertiary alcohol also allows for the construction of spirocyclic systems, where the piperidine ring is fused to another ring system at the C4 position.

Scaffold for Structural Diversification in Chemical Libraries

In modern drug discovery, the use of molecular scaffolds to generate large collections of related compounds, known as chemical libraries, is a crucial strategy for identifying new lead compounds. The rigid and three-dimensional structure of this compound makes it an attractive scaffold for this purpose. A chemical library based on this scaffold would possess significant structural diversity, increasing the chances of finding a compound that binds to a specific biological target.

The three key regions of the molecule—the bromophenyl group, the piperidine ring, and the tertiary alcohol—can be independently modified. For example, the bromine atom can be replaced with a wide variety of substituents using cross-coupling reactions. The piperidine nitrogen can be functionalized with different alkyl or acyl groups, and the tertiary alcohol can be derivatized or eliminated. This allows for the systematic exploration of the chemical space around the core scaffold.

While direct examples of large-scale chemical libraries built from this compound are not prevalent in the literature, the principles of combinatorial chemistry strongly support its potential in this area. The availability of this compound as a building block from commercial suppliers facilitates its use in such synthetic efforts. biosynth.com

Use in Catalyst Development and Ligand Design

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. Chiral ligands, in particular, are essential for enantioselective catalysis, which is the synthesis of a single enantiomer of a chiral molecule. The piperidine framework is a common feature in many successful chiral ligands.

While there is no specific literature detailing the use of this compound in catalyst development or as a ligand, its structural features suggest potential applications. The nitrogen atom of the piperidine ring can coordinate to a metal center, and the chirality of the molecule (if resolved into its enantiomers) could be used to induce asymmetry in catalytic reactions. The bromophenyl group could also be functionalized to introduce additional coordinating groups, creating a bidentate or tridentate ligand.

For instance, the development of chiral derivatives of 4-(dimethylamino)pyridine (DMAP) has led to highly effective nucleophilic catalysts for a range of asymmetric transformations. This demonstrates the potential of modifying simple heterocyclic structures to create powerful catalytic tools. The structural complexity of this compound could offer unique steric and electronic properties if developed as a ligand for a metal catalyst. Further research in this area could uncover novel catalytic applications for this versatile building block.

Supramolecular Chemistry and Intermolecular Interactions of 4 4 Bromophenyl 1 Methylpiperidin 4 Ol Derivatives

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding plays a pivotal role in the solid-state structures of 4-(4-bromophenyl)-1-methylpiperidin-4-ol and its derivatives. The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the nitrogen atom of the piperidine (B6355638) ring as a potential acceptor allows for the formation of various hydrogen bonding motifs.

In the solid state, the hydroxyl group is the primary participant in hydrogen bonding. It can form intermolecular hydrogen bonds with the hydroxyl group of a neighboring molecule, leading to the formation of chains or cyclic synthons. For instance, in the crystal structure of the related compound 4-(4-bromophenyl)piperidin-4-ol (B1199205), the hydroxyl group can act as both a donor and an acceptor, facilitating the formation of O-H···O hydrogen bonds. The tertiary amine of the 1-methylpiperidine (B42303) ring is also a potential hydrogen bond acceptor, although its basicity and steric accessibility are influenced by the methyl group.

Table 1: Potential Hydrogen Bond Interactions in this compound Derivatives

Donor Acceptor Type of Interaction Potential Supramolecular Motif
Hydroxyl (-OH) Hydroxyl (-OH) O-H···O Chains, Dimers, Rings
Hydroxyl (-OH) Piperidine Nitrogen (N) O-H···N Chains, Dimers
C-H (Aromatic/Aliphatic) Hydroxyl (-OH) C-H···O Weak interactions contributing to packing

Halogen Bonding Interactions Involving the Bromine Atom

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In this compound, the bromine atom attached to the phenyl ring can participate in halogen bonding. The electron-withdrawing nature of the bromine atom creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. nih.gov

This σ-hole can interact with electron-rich sites on adjacent molecules, such as the oxygen atom of the hydroxyl group, the nitrogen atom of the piperidine ring, or even the π-system of an aromatic ring. The strength of the halogen bond is influenced by the polarizability of the halogen atom (increasing from Cl to Br to I) and the nature of the Lewis base. nih.gov

In the crystal lattice, C-Br···O and C-Br···N halogen bonds can act as directional forces, guiding the assembly of molecules into specific architectures. These interactions can compete with or act in concert with hydrogen bonds to stabilize the crystal structure. For example, in chloro-substituted pyrazin-2-amine copper(I) bromide complexes, C–Cl∙∙∙Br–Cu halogen bonds are observed, demonstrating the capability of halogens to interact with electron-rich centers. mdpi.com The directionality of halogen bonds makes them a valuable tool in crystal engineering for the design of materials with desired topologies. nih.gov

π-π Stacking Interactions of the Aromatic Ring

The 4-bromophenyl group in this compound provides a platform for π-π stacking interactions. These non-covalent interactions occur between the electron clouds of aromatic rings and are a significant contributor to the stabilization of crystal structures containing phenyl moieties.

π-π stacking can manifest in several geometries, including face-to-face, edge-to-face (or T-shaped), and offset-stacked arrangements. The specific geometry is determined by the distribution of electron density in the aromatic ring, which is influenced by substituents. The bromine atom, being an electron-withdrawing group, can modulate the quadrupole moment of the phenyl ring, affecting the preferred stacking orientation.

In the solid state, these interactions often lead to the formation of columnar or herringbone packing motifs. The presence of both a hydrogen-bonding group and an aromatic ring allows for a synergistic interplay between these interactions, where hydrogen-bonded chains or sheets can be further organized by π-π stacking. The conformational flexibility of the piperidine ring can also influence the relative orientation of the aromatic rings in adjacent molecules, thereby affecting the strength and nature of the π-π stacking. rsc.org

Principles of Crystal Engineering in Assemblies Involving Piperidin-4-ol Derivatives

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties based on an understanding of intermolecular interactions. nih.gov For piperidin-4-ol derivatives, the principles of crystal engineering are applied to control the supramolecular assembly and, consequently, properties such as solubility, stability, and bioavailability.

The primary tools in the crystal engineering of these compounds are the predictable and directional non-covalent interactions, namely hydrogen bonding and, where applicable, halogen bonding. The hydroxyl and piperidine nitrogen functionalities are key synthons for building robust hydrogen-bonded networks. nih.gov The formation of specific, recurring hydrogen bond patterns, known as supramolecular synthons, allows for a degree of predictability in the resulting crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in piperidine derivatives and is a direct consequence of different possible intermolecular arrangements. Crystal engineering seeks to understand and control polymorphism by directing the crystallization process towards a specific, stable, and desired crystalline form. This can be achieved by a careful selection of solvents, crystallization conditions, and the introduction of co-formers to create co-crystals with modified properties. The study of isostructurality, where different molecules crystallize in the same arrangement, can also provide valuable insights into the dominant intermolecular forces at play. nih.gov

Formation of Coordination Polymers and Metal-Organic Frameworks

While this compound itself is not a typical ligand for the formation of coordination polymers or metal-organic frameworks (MOFs), its derivatives can be functionalized to act as such. The piperidine nitrogen and the hydroxyl group can potentially coordinate to metal centers. However, the flexibility of the piperidine ring can sometimes be a disadvantage in creating highly ordered, porous frameworks.

More commonly, piperidine-containing moieties are incorporated into more rigid organic linkers that possess stronger coordinating groups like carboxylic acids or pyridyl functionalities. nih.govresearchgate.net These linkers can then be used to construct robust coordination polymers and MOFs. For instance, piperazine-based ligands have been successfully used to create coordination polymers with diverse structures. rsc.org The role of the piperidine unit in such a linker would be to introduce specific stereochemistry, act as a spacer, or to provide sites for post-synthetic modification.

The synthesis of coordination polymers often involves the self-assembly of metal ions and organic linkers under solvothermal conditions. nih.gov The resulting network structure is highly dependent on the coordination geometry of the metal ion, the functionality and geometry of the organic linker, and the reaction conditions. The bromine atom on the phenyl ring could also potentially influence the framework assembly through halogen bonding interactions with the metal centers or other parts of the framework. Although no specific MOFs based on this compound have been reported, the functional groups present suggest that with appropriate modification, it could serve as a building block for new coordination materials.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-(4-Bromophenyl)piperidin-4-ol
Chloro-substituted pyrazin-2-amine copper(I) bromide

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use palladium catalysts for coupling reactions to enhance regioselectivity .
  • Temperature Control : Maintain low temperatures during methylation to minimize side reactions.
  • Purification : Recrystallization from methanol or ethanol improves purity, as demonstrated in sulfonamide synthesis ().

Which spectroscopic and computational techniques are most effective for characterizing the structure of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl group at δ ~2.5-3.5 ppm, aromatic protons at δ ~7.0-7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₁H₁₄BrNO, theoretical MW: 268.14) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for polymorphism studies ().
  • Computational Tools : Density Functional Theory (DFT) validates NMR chemical shifts and optimizes 3D conformations .

Data Interpretation : Compare experimental results with PubChem or crystallographic databases ().

How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound's conformation?

Advanced Research Focus
Contradictions often arise from solvent effects , dynamic conformational changes , or improved computational parameters . Methodological solutions include:

  • Solvent Correction : Simulate NMR spectra using explicit solvent models (e.g., COSMO-RS) .
  • Dynamic NMR (DNMR) : Detect slow exchange processes affecting peak splitting .
  • Cross-Validation : Use multiple techniques (e.g., IR, Raman) to confirm functional groups ().
  • Collaborative Databases : Submit data to platforms like PubChem for community validation ().

What experimental strategies are recommended for studying the interaction of this compound with biological targets like enzymes or receptors?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) between the compound and immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Molecular Docking : Predicts binding poses using software like AutoDock Vina; validate with mutagenesis studies ().
  • In Vitro Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence-based protocols ().

Case Study : Analogous piperidine derivatives (e.g., JNJ-42048232) show affinity for neurological targets via these methods .

How does the bromophenyl substituent influence the compound's reactivity in substitution or oxidation reactions?

Advanced Research Focus
The electron-withdrawing bromine on the phenyl ring directs electrophilic substitution to the para position and stabilizes transition states. Key reactions:

  • Nucleophilic Substitution : Bromine can be replaced by amines or thiols under Pd catalysis ().
  • Oxidation : The hydroxyl group oxidizes to a ketone with KMnO₄ or CrO₃, forming 4-(4-Bromophenyl)-1-methylpiperidin-4-one ().
  • Reduction : LiAlH₄ reduces the ketone intermediate to the alcohol ().

Experimental Design : Monitor reaction progress using TLC or HPLC, and optimize conditions via Design of Experiments (DoE).

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Continuous Flow Reactors : Enhance yield and safety for exothermic steps ().
  • Catalyst Recycling : Use immobilized Pd catalysts to reduce costs .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman for real-time monitoring ().
  • Purification Scaling : Replace column chromatography with crystallization or distillation ().

How can researchers address discrepancies in biological activity data across different assay platforms?

Q. Advanced Research Focus

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds ().
  • Data Normalization : Report IC₅₀ values relative to internal standards (e.g., staurosporine for kinase assays).
  • Meta-Analysis : Compare results across platforms (SPR vs. ITC) to identify technique-specific biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.